2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-phenyl-5-propyl-
Description
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-phenyl-5-propyl- is a chemical compound belonging to the imidazolidinedione family This compound is characterized by its unique structure, which includes a five-membered ring with nitrogen and oxygen atoms
Properties
CAS No. |
824392-39-4 |
|---|---|
Molecular Formula |
C13H16N2O4S |
Molecular Weight |
296.34 g/mol |
IUPAC Name |
3-methylsulfonyl-5-phenyl-5-propylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O4S/c1-3-9-13(10-7-5-4-6-8-10)11(16)15(12(17)14-13)20(2,18)19/h4-8H,3,9H2,1-2H3,(H,14,17) |
InChI Key |
CVNDGGOUNOLEJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(=O)N(C(=O)N1)S(=O)(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-phenyl-5-propyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazolidinedione ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the methylsulfonyl group: This step involves the reaction of the imidazolidinedione intermediate with a methylsulfonyl chloride in the presence of a base such as triethylamine.
Addition of the phenyl and propyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-phenyl-5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles such as thiols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-phenyl-5-propyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-phenyl-5-propyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-phenyl-5-propyl- can be compared with other imidazolidinedione derivatives, such as:
2,4-Imidazolidinedione, 3-methyl-: This compound has a similar structure but lacks the phenyl and propyl groups, resulting in different chemical and biological properties.
2,4-Imidazolidinedione, 5-methyl-: This derivative has a methyl group at the 5-position instead of the phenyl and propyl groups, leading to variations in reactivity and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
